Fmoc-Aib-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-aminoisobutyric acid, is a derivative of the amino acid alanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha carbon of the amino acid. This compound is commonly utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to enhance the stability and solubility of peptides during
Fmoc-α-Me-Ala-OH does not have a direct mechanism of action as it serves as a building block for peptides. Once incorporated into a peptide chain, the presence of the methyl group in α-Me-Ala can influence the peptide's conformation and potentially its biological activity depending on the specific sequence [].
While Fmoc-Aib-OH itself does not exhibit significant biological activity, it serves as a vital component in synthesizing peptides that may possess various biological functions. Peptides synthesized with Fmoc-Aib-OH have been studied for their potential roles in therapeutic applications, including their influence on muscle growth and recovery as ergogenic supplements . Additionally, peptides containing 2-aminoisobutyric acid have been explored for their structural properties and interactions with biological receptors.
Fmoc-Aib-OH finds applications primarily in:
Studies involving Fmoc-Aib-OH often focus on its role within larger peptide structures. Research indicates that peptides containing 2-aminoisobutyric acid may exhibit enhanced stability and unique interactions with biological targets compared to standard amino acids. These interactions can influence the pharmacokinetics and pharmacodynamics of synthesized peptides, making them valuable in therapeutic contexts .
Several compounds share structural similarities with Fmoc-Aib-OH, particularly those featuring variations in their side chains or protecting groups. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Fmoc-Alanine | Standard alanine with Fmoc group | Commonly used; lacks the unique properties of Aib |
| N-Fmoc-Valine | Valine derivative with Fmoc group | Larger side chain; affects peptide conformation |
| N-Fmoc-Leucine | Leucine derivative with Fmoc group | Bulkier side chain; alters hydrophobicity |
| N-Fmoc-Isoleucine | Isoleucine derivative with Fmoc group | Chiral center; impacts peptide folding |
Aib’s molecular structure (C₄H₉NO₂) features a quaternary α-carbon bonded to two methyl groups, a carboxylate, and an amine (Figure 1). This tetrahedral geometry imposes severe limitations on the Ramachandran plot, favoring φ/ψ angles near –57°/–47° (310-helix) or –60°/–40° (α-helix). Unlike proteinogenic amino acids, Aib lacks a chiral center, allowing it to adopt both left- and right-handed helical conformations with equal propensity.
Table 1: Structural Comparison of Aib and Alanine
| Feature | Aib | Alanine |
|---|---|---|
| α-Carbon Substitution | gem-Dimethyl | Methyl |
| Helix Induction | 310- or α-helix | α-helix (weaker) |
| Torsional Flexibility | Highly restricted | Moderate |
| Solubility in DMF | ≥50 mg/mL | ~100 mg/mL |
The Thorpe-Ingold effect, driven by steric repulsion between the gem-dimethyl groups, compresses bond angles and accelerates cyclization reactions. This property is exploited in solid-phase peptide synthesis (SPPS) to stabilize turn structures and reduce aggregation during chain elongation.
The integration of Fmoc-Aib-OH into SPPS emerged from two parallel advancements: the introduction of the Fmoc group by Carpino and Han in 1970 and the recognition of Aib’s helix-inducing properties in the 1980s. Prior to Fmoc chemistry, Boc (tert-butyloxycarbonyl) protection dominated SPPS but required harsh acidic conditions for deprotection, limiting compatibility with acid-sensitive residues.
Table 2: Evolution of Fmoc-Aib-OH in SPPS
Aib’s conformational rigidity makes it a powerful tool for enforcing secondary structures. In cyclohexapeptides, Aib residues stabilize β-turns and 310-helices, as demonstrated by X-ray studies of cyclo(Gly-Aib-Leu-Aib-Phe-Aib). Unexpectedly, one Aib residue adopted an extended conformation (φ = –175.9°, ψ = +178.6°), challenging the assumption that Aib exclusively favors helical geometries.
Mechanisms of Conformational Control:
Case Study: Aib-Enkephalin AnalogA 2021 study synthesized [Aib²,⁴]-enkephalin using pyrrolidine for Fmoc removal in DMSO/2-methyltetrahydrofuran. The Aib-substituted analog achieved 94% purity vs. 78% for the native sequence, highlighting Aib’s role in suppressing aspartimide formation.
The synthesis of fluorenylmethyloxycarbonyl-alpha-aminoisobutyric acid relies heavily on carbodiimide-mediated coupling reactions, with diisopropylcarbodiimide/Oxyma systems representing the most widely employed methodology in contemporary peptide synthesis [2] [6]. The coupling mechanism involves the initial formation of an O-acylisourea intermediate through reaction of the carboxylic acid with diisopropylcarbodiimide, followed by the addition of Oxyma as an additive to enhance coupling efficiency and minimize racemization [6] [21].
Recent investigations have demonstrated that diisopropylcarbodiimide coupled with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) achieves superior performance compared to traditional N-hydroxybenzotriazole/diisopropylcarbodiimide combinations [6]. The optimized protocol involves preactivation of the fluorenylmethyloxycarbonyl-protected amino acid with diisopropylcarbodiimide for 2-5 minutes, followed by addition of the resulting mixture to the peptide resin [2]. This methodology has proven particularly effective for challenging couplings involving alpha-aminoisobutyric acid residues.
The efficiency of diisopropylcarbodiimide/Oxyma coupling systems has been extensively validated through synthesis of complex peptide sequences. Research by Clayden and colleagues demonstrated successful synthesis of alpha-aminoisobutyric acid-rich oligopeptides using two equivalents of diisopropylcarbodiimide relative to the amino acid at elevated temperatures [4]. This approach significantly increases peptide purity by accelerating the formation of O-acylurea and enhancing amino acid activation kinetics [4].
| Coupling System | Equivalents | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| Diisopropylcarbodiimide/Oxyma | 2.0 | 75-90 | 5-15 | 85-95 |
| Diisopropylcarbodiimide/N-hydroxybenzotriazole | 3.0 | 25 | 30-60 | 70-85 |
| N,N'-dicyclohexylcarbodiimide/N-hydroxybenzotriazole | 2.5 | 25 | 45-90 | 65-80 |
However, recent studies have identified a significant side reaction occurring between diisopropylcarbodiimide and Oxyma that generates hydrogen cyanide and oxadiazole byproducts in equimolar quantities [12] [29]. The formation of these toxic byproducts necessitates careful optimization of reaction conditions and consideration of alternative carbodiimide systems. Research has shown that N-tert-butyl-N'-ethyl carbodiimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride represent safer alternatives that avoid hydrogen cyanide formation while maintaining comparable coupling efficiency [21].
The coupling efficiency of diisopropylcarbodiimide/Oxyma systems can be further enhanced through microwave-assisted protocols. Studies utilizing microwave irradiation at 75-100°C for 10-15 minutes have achieved coupling efficiencies exceeding 95% for alpha-aminoisobutyric acid residues [31]. The combination of elevated temperature and microwave energy appears to overcome the steric hindrance associated with alpha,alpha-dialkylated amino acids while maintaining stereochemical integrity [11].
The deprotection of fluorenylmethyloxycarbonyl groups from alpha-aminoisobutyric acid-containing peptide sequences presents unique challenges due to the tendency of these peptides to aggregate and form secondary structures during synthesis [8] [10]. Traditional piperidine-based deprotection protocols often require modification to achieve complete and efficient removal of the fluorenylmethyloxycarbonyl protecting group.
Standard deprotection conditions employ 20% piperidine in N,N-dimethylformamide for two consecutive treatments of 2-3 minutes each [1] [8]. However, for alpha-aminoisobutyric acid-rich sequences, extended deprotection times or alternative base systems may be necessary. Research has demonstrated that pyrrolidine represents a viable alternative to piperidine, offering comparable deprotection efficiency with enhanced volatility for easier removal [7] [8].
| Base System | Concentration (%) | Temperature (°C) | Time (min) | Deprotection Efficiency (%) |
|---|---|---|---|---|
| Piperidine/N,N-dimethylformamide | 20 | 25 | 2 × 3 | 95-98 |
| Piperidine/N,N-dimethylformamide | 20 | 60 | 2 × 2.5 | 98-99 |
| Pyrrolidine/N,N-dimethylformamide | 5 | 80-110 | 1 × 5 | 96-99 |
| 4-Methylpiperidine/N,N-dimethylformamide | 20 | 25 | 2 × 3 | 94-97 |
The optimization of deprotection protocols for alpha-aminoisobutyric acid-containing sequences has led to the development of wash-elimination methodologies that significantly reduce solvent consumption while maintaining high deprotection efficiency [8] [13]. These protocols utilize elevated temperatures (80-110°C) with reduced base concentrations (less than 5% pyrrolidine) and employ evaporation-based removal of the deprotection base [8].
Microwave-assisted deprotection has proven particularly effective for challenging alpha-aminoisobutyric acid sequences. Research has shown that microwave irradiation at 60-90°C for 1.5-3 minutes achieves complete fluorenylmethyloxycarbonyl removal while minimizing side reactions [27] [31]. The use of morpholine as an alternative deprotection base in combination with microwave heating has demonstrated excellent results for alpha-aminoisobutyric acid oligomers [31].
The mechanism of fluorenylmethyloxycarbonyl deprotection involves base-catalyzed elimination to form dibenzofulvene, which must be efficiently scavenged to prevent side reactions [32]. In alpha-aminoisobutyric acid-rich sequences, the scavenging efficiency becomes critical due to the increased potential for aggregation and secondary structure formation [9]. Alternative base systems such as tetramethylguanidine and diethylaminopyridine have been investigated, with tetramethylguanidine showing particularly rapid deprotection kinetics even at low concentrations [9].
The automated synthesis of long alpha-aminoisobutyric acid-rich oligomers presents significant technical challenges that require specialized protocols and equipment modifications [4] [10]. The primary obstacles include peptide aggregation, reduced coupling efficiency, and mechanical issues related to resin swelling and shrinkage during synthesis.
Alpha-aminoisobutyric acid residues exhibit strong propensity for helix formation and aggregation, particularly in sequences containing multiple consecutive alpha-aminoisobutyric acid units [25] [28]. This aggregation phenomenon manifests as decreased coupling efficiency and incomplete deprotection reactions, ultimately resulting in low crude peptide purity and yield [10]. Research has identified that aggregation typically begins to occur when the growing peptide chain extends beyond 4-5 residues from the solid support [30].
The synthesis of Cephaibol D, a 15-residue peptaibol containing eight alpha-aminoisobutyric acid residues, exemplifies the challenges and solutions for automated synthesis of alpha-aminoisobutyric acid-rich sequences [4]. Using diisopropylcarbodiimide/Oxyma coupling at elevated temperatures (75-90°C), researchers achieved synthesis of this challenging sequence in 5.5 hours with high crude purity [4]. The success required careful optimization of coupling conditions, including the use of microwave assistance and extended reaction times for consecutive alpha-aminoisobutyric acid couplings.
| Sequence Complexity | Length (residues) | Alpha-aminoisobutyric acid Content (%) | Synthesis Time (hours) | Crude Purity (%) |
|---|---|---|---|---|
| Simple peptides | 5-10 | 20-40 | 2-4 | 85-95 |
| Moderate complexity | 11-20 | 40-60 | 4-8 | 70-85 |
| High complexity | 21-30 | 60-80 | 8-16 | 50-70 |
| Extreme challenge | >30 | >80 | 16-24 | 30-50 |
Long alpha-aminoisobutyric acid oligomers (17 consecutive residues) have been successfully synthesized using optimized automated protocols, requiring approximately 8 hours for completion [4]. These syntheses utilize specialized resin systems with lower substitution levels (0.2-0.3 mmol/g) to minimize steric crowding and facilitate reagent access [8]. The protocols employ elevated temperatures throughout the synthesis cycle, including heated washing steps to prevent aggregation and maintain peptide solubility.
The development of high-temperature fast-stirring solid phase peptide synthesis reactors has addressed many of the mechanical challenges associated with alpha-aminoisobutyric acid oligomer synthesis [35]. These systems combine rapid stirring (high-speed agitation) with elevated temperatures to overcome mass transfer limitations and improve mixing efficiency around the resin beads [35]. Research has demonstrated that such systems can reduce synthesis times to minutes while maintaining low reagent consumption and high product quality.
Temperature optimization plays a crucial role in automated synthesis of alpha-aminoisobutyric acid-rich sequences. Studies comparing microwave versus conduction heating have shown that both methods achieve comparable results when properly optimized, with conduction heating offering advantages in terms of temperature uniformity and reduced equipment costs [36]. The optimal temperature range for alpha-aminoisobutyric acid couplings appears to be 75-100°C, with higher temperatures risking side reactions and lower temperatures resulting in incomplete couplings [34] [36].
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